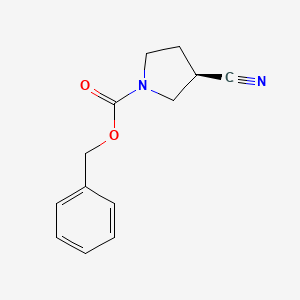

(R)-1-Cbz-3-cyanopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662646 | |

| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329012-80-8 | |

| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold

An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine: Properties, Synthesis, and Applications in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a privileged scaffold.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutic agents.[1] When functionalized with specific stereochemistry, such as in the (R)-enantiomer of 1-Cbz-3-cyanopyrrolidine, the molecule transitions from a simple heterocyclic compound to a high-value chiral building block. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound, a versatile intermediate poised for elaboration into complex molecular architectures.

The molecule's structure is deceptively simple: a five-membered pyrrolidine ring with a nitrile group at the C3 position and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. The Cbz group provides stability across a range of reaction conditions while being readily removable, and the nitrile is a uniquely versatile functional handle. It is the precise (R)-stereochemistry at the C3 position, however, that is paramount, as biological activity is often intrinsically linked to the specific three-dimensional arrangement of a molecule.[2] This guide will delve into the practical aspects of utilizing this building block, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical properties is fundamental to its application in synthesis. While extensive experimental data for this compound is not broadly published, the table below consolidates known identifiers and computational data. For context, properties of the closely related precursor, (R)-(-)-1-Cbz-3-aminopyrrolidine, are often referenced in commercial sources.

Table 1: Physicochemical Properties of 1-Cbz-3-cyanopyrrolidine

| Property | Value | Source |

| IUPAC Name | Benzyl (R)-3-cyanopyrrolidine-1-carboxylate | - |

| Synonyms | (R)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine | - |

| CAS Number | 188846-99-3 (Racemic Mixture) | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 230.26 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Melting Point | Not publicly reported | |

| Boiling Point | Not publicly reported | |

| Optical Rotation | Not publicly reported | |

| Topological Polar Surface Area | 53.3 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Spectroscopic Characterization: Experimental spectroscopic data such as ¹H and ¹³C NMR for this compound are not readily available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be anticipated:

-

¹H NMR: Aromatic protons from the Cbz group (typically δ 7.3-7.4 ppm), a singlet for the benzylic CH₂ (approx. δ 5.1-5.2 ppm), and a series of multiplets for the pyrrolidine ring protons (δ 2.0-4.0 ppm). The proton at the chiral C3 center would likely appear as a multiplet.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the Cbz group (approx. δ 154-155 ppm), the benzylic carbon (approx. δ 67-68 ppm), the nitrile carbon (approx. δ 118-122 ppm), and distinct signals for the pyrrolidine ring carbons.

-

FT-IR: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, and a strong carbonyl (C=O) stretch from the Cbz carbamate around 1690-1710 cm⁻¹.

Section 2: Synthesis and Purification: A Validated Protocol

The most logical and field-proven approach for synthesizing this compound is a two-step sequence starting from the commercially available chiral precursor, (R)-(-)-1-Cbz-3-pyrrolidinol.[5][6] This method relies on fundamental, high-yielding transformations common in organic synthesis.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Benzyl (R)-3-((4-methylphenyl)sulfonyloxy)pyrrolidine-1-carboxylate

-

Rationale: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it reacts selectively with the alcohol to form a stable tosylate ester, which is an exceptional leaving group. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is required to neutralize the HCl byproduct generated during the reaction, preventing side reactions.

-

Procedure:

-

To a solution of (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).

-

Cool the mixture to 0°C using an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., using 50% EtOAc/Hexanes) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used directly in the next step after ensuring sufficient purity.

-

Step 2: Synthesis of Benzyl (R)-3-cyanopyrrolidine-1-carboxylate

-

Rationale: This is a classic SN2 reaction. The cyanide anion (from NaCN or KCN) acts as a nucleophile, displacing the tosylate leaving group. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this transformation as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive. The reaction requires heating to overcome the activation energy barrier. As this is an SN2 reaction, inversion of stereochemistry occurs at the C3 center; however, since the starting material and product nomenclature priority does not change relative to the other substituents, the (R) designation is retained.

-

Procedure:

-

Dissolve the crude tosylate from Step 1 in DMSO (approx. 0.3 M) in a round-bottom flask.

-

Add sodium cyanide (NaCN, 2.0 eq.). Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC for the disappearance of the tosylate.

-

After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the product.

-

Extract the product with a suitable organic solvent like ethyl acetate (EtOAc) three times.

-

Combine the organic layers, wash extensively with water and then brine to remove residual DMSO and salts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the versatile reactivity of the nitrile functional group. This group can be transformed into other key functionalities, making it a strategic branching point for generating a library of derivatives.

Caption: Key synthetic transformations of the nitrile group.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine, (R)-1-Cbz-3-(aminomethyl)pyrrolidine. This introduces a basic nitrogen center, which is a common feature in many pharmaceuticals.

-

Protocol Insight: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) are effective methods. The choice of reagent depends on the presence of other reducible functional groups in the molecule. The resulting aminomethyl group is a crucial linker for attaching other fragments via amidation or reductive amination.

-

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic aqueous conditions with heating, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding (R)-1-Cbz-pyrrolidine-3-carboxylic acid.

-

Protocol Insight: This transformation converts a neutral functional group into an acidic one, which can be used to form amide bonds (using coupling reagents like HATU or EDC) or esters. This opens up a vast array of possibilities for derivatization.

-

-

Conversion to a Tetrazole: The nitrile can undergo a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide with an ammonium chloride promoter) to form a tetrazole ring.

-

Protocol Insight: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It often provides similar biological activity but with improved metabolic stability and pharmacokinetic properties. This makes the conversion to (R)-1-Cbz-3-(1H-tetrazol-5-yl)pyrrolidine a highly valuable strategic move in drug design.

-

Section 4: Applications in Drug Discovery

The true value of this compound is realized when it is used as a foundational element in the synthesis of novel therapeutic agents. The pyrrolidine core is a feature of numerous FDA-approved drugs.

-

As a Chiral Building Block: The defined (R)-stereochemistry is essential for achieving selective interactions with chiral biological targets like enzymes and receptors.[2][7] Starting a synthesis with an enantiomerically pure building block like this one is far more efficient than resolving enantiomers at a later stage.

-

Vector for Diversity-Oriented Synthesis: As detailed in Section 3, the nitrile group serves as a launchpad for introducing diverse functionalities. A medicinal chemist can synthesize the amine, acid, or tetrazole derivative and then use these new functional groups to append different chemical fragments, rapidly generating a library of related compounds for structure-activity relationship (SAR) studies.

-

Scaffold Hopping and Conformational Constraint: In drug design, replacing a more flexible or planar chemical group with a rigid, three-dimensional scaffold like the pyrrolidine ring can lead to significant improvements in binding affinity and selectivity. This compound provides an ideal starting point for such investigations.

Section 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the following guidelines are based on the compound's constituent functional groups.

-

Toxicity: Organic nitriles should be considered potentially toxic. Avoid inhalation of dust, ingestion, and contact with skin and eyes. All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber), is mandatory.

-

Fire Hazards: The compound is likely combustible. In case of fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] Thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the chemical. These chemicals are intended for professional research use only.[9]

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 100858-33-1 | (R)-(-)-1-Cbz-3-pyrrolidinol - Synblock [synblock.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-1-Cbz-3-cyanopyrrolidine (CAS Number: 329012-80-8), a pivotal chiral building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous and highly valued scaffold in pharmaceutical science.[1][2] Its prevalence is attributed to several key features: the non-planar, sp³-hybridized structure provides three-dimensional complexity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] This "escape from flatland" is a crucial strategy in modern drug design, often leading to improved solubility, metabolic stability, and target selectivity.[1]

This compound emerges as a particularly strategic intermediate. Its chirality is essential for enantiomerically pure drugs, as different stereoisomers can have vastly different biological activities and safety profiles.[3] The Cbz (carboxybenzyl) protecting group offers robust stability during synthetic manipulations and can be removed under well-established conditions, while the cyano group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, or other functional groups necessary for pharmacological activity.

Physicochemical and Structural Properties

This compound is a chiral compound characterized by its pyrrolidine ring.[4] The precise control of its stereochemistry is fundamental to its utility in synthesizing targeted therapeutic agents.

| Property | Value | Reference(s) |

| CAS Number | 329012-80-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [7][8] |

| Molecular Weight | 230.26 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [5][8] |

| Synonyms | (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate | [4][7] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern organic chemistry.[9] General strategies often involve asymmetric [3+2] cycloaddition reactions, cyclization of acyclic precursors, or derivatization of naturally occurring chiral molecules like proline.[9][10][11]

While a specific, publicly documented, step-by-step industrial synthesis for this compound is proprietary, a plausible and scientifically sound chemo-enzymatic approach can be outlined. Such methods are favored for their high stereoselectivity and green chemistry principles.[12] A likely pathway starts from N-protected aspartic acid derivatives, leveraging enzymatic resolution to establish the key chiral center.[12]

Exemplary Chemo-Enzymatic Synthesis Protocol

This protocol represents a logical, multi-step pathway to the target molecule, illustrating the type of transformations required.

Step 1: Enantioselective Enzymatic Hydrolysis The process begins with the enzymatic hydrolysis of a racemic N-protected D-asparagine ester. Specific proteases can selectively hydrolyze one enantiomer, leaving the desired D-ester in high optical purity (>95% ee).[12] This step is critical as it defines the final (R) stereochemistry of the pyrrolidine ring.

Step 2: Cyclization to Form Succinimide Intermediate The resulting optically pure D-asparagine derivative undergoes intramolecular cyclization to form an N-Cbz-α-aminosuccinimide intermediate.[12] This is typically achieved through chemical activation of the carboxylic acid followed by ring closure.

Step 3: Selective Reduction of the Succinimide The succinimide is then selectively reduced. This reduction must be carefully controlled to yield the 3-hydroxypyrrolidine without affecting the Cbz protecting group. Reagents like sodium borohydride in specific solvent systems can achieve this transformation.

Step 4: Conversion of Hydroxyl to Cyano Group The 3-hydroxyl group is converted into the target 3-cyano group. This is a two-step process:

-

Activation: The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

-

Nucleophilic Substitution: The leaving group is then displaced by a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO. This Sₙ2 reaction proceeds with inversion of configuration, which must be accounted for in the initial chiral design. Alternatively, a Mitsunobu reaction with a cyanide source could be employed directly on the alcohol.

Step 5: Final Purification The final product, this compound, is purified using standard techniques such as column chromatography to achieve the high purity required for pharmaceutical applications.

Application in Drug Development: The Case of DPP-4 Inhibitors

This compound is a key building block for a class of oral anti-hyperglycemic agents known as DPP-4 inhibitors, or "gliptins".[10][13] These drugs are a cornerstone of therapy for type 2 diabetes mellitus.

Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis.[14] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these hormones, DPP-4 curtails their insulinotropic effect.[14]

DPP-4 inhibitors work by blocking the active site of the DPP-4 enzyme. This prevents the degradation of GLP-1 and GIP, leading to higher circulating levels of active incretins.[14][15] The elevated incretin levels enhance glucose-dependent insulin secretion, suppress excessive glucagon release, and ultimately improve glycemic control in patients with type 2 diabetes.[15]

Role of the Pyrrolidine Scaffold in DPP-4 Binding

The efficacy of many DPP-4 inhibitors relies on their ability to mimic the structure of the enzyme's natural substrates, which are peptides with a proline or alanine residue at the penultimate (P1) position.[16][17] The pyrrolidine ring of building blocks like this compound is an excellent proline mimetic.[16]

The active site of DPP-4 contains several subsites (S1, S2, S1', S2').[16] The S1 pocket is predominantly hydrophobic and has a specific shape that favorably accommodates the five-membered pyrrolidine ring.[17] The nitrogen atom of the pyrrolidine can form crucial interactions, such as hydrogen bonds or salt bridges with acidic residues (e.g., Glutamate 205/206) in the active site, anchoring the inhibitor in place.[17] The substituent at the 3-position of the pyrrolidine ring is directed towards the S2 pocket, and its chemical nature is critical for enhancing potency and selectivity.[16]

Synthetic Utility: Transformation into Active Moiety

In the synthesis of a final drug molecule, the cyano group of this compound is typically converted into an amino group. This is most commonly achieved via catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel), which reduces the nitrile to a primary amine. This transformation provides a key attachment point for other parts of the drug molecule, which are designed to interact with other subsites of the DPP-4 enzyme. The Cbz group is often removed in the final steps of the synthesis, typically also by catalytic hydrogenation, to reveal the secondary amine of the pyrrolidine ring.

Analytical Characterization

Ensuring the chemical purity and stereochemical integrity of this compound is paramount. A combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for precise quantification. Reverse-phase HPLC is used to assess chemical purity.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring all expected protons and carbons are present in the correct chemical environment.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[20]

Sample Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: Chiralpak IC-3 (or equivalent chiral column)

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl alcohol (e.g., 95:5 v/v) with a small amount of an additive like trifluoroacetic acid (0.2%) to improve peak shape.[19]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[18]

-

Column Temperature: 25 °C

-

Justification: This method utilizes a normal-phase system, which often provides excellent separation for chiral compounds on polysaccharide-based columns. The specific mobile phase composition is chosen to optimize the resolution between the (R) and (S) enantiomers, ensuring accurate determination of optical purity.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related nitrile and pyrrolidine compounds apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[22] Avoid contact with skin and eyes.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[23] In case of eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move to fresh air.[21] If swallowed, rinse mouth and seek immediate medical attention.[22]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational, stereocontrolled design in modern drug discovery. Its chiral pyrrolidine core serves as a highly effective proline mimetic, enabling the development of potent and selective DPP-4 inhibitors. The strategic placement of the Cbz protecting group and the versatile cyano handle provides chemists with the tools needed to construct complex, biologically active molecules. Understanding the synthesis, properties, and applications of this building block is essential for any scientist working at the forefront of medicinal chemistry and pharmaceutical development.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 329012-80-8: (R)-1-N-Cbz-3-cyanopyrrolidin [cymitquimica.com]

- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. 329012-80-8|this compound|BLD Pharm [bldpharm.com]

- 7. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 8. cacheby.com [cacheby.com]

- 9. mdpi.com [mdpi.com]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of Dipeptidyl Peptidase IV - Recent Advances and Struc...: Ingenta Connect [ingentaconnect.com]

- 18. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (R)-1-Cbz-3-cyanopyrrolidine

Introduction: The Significance of (R)-1-Cbz-3-cyanopyrrolidine

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the readily removable Cbz protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex and biologically active molecules. The cyano moiety can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to diverse chemical space. The specific (R)-stereochemistry at the C3 position is often crucial for the desired pharmacological activity of the final drug candidate. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this important compound, detailing the underlying chemical principles and offering field-proven experimental protocols.

Strategic Overview of the Synthesis

The enantioselective synthesis of this compound is most effectively achieved through a three-stage process that establishes the core pyrrolidine structure, introduces the desired stereochemistry, and finally installs the cyano group with inversion of configuration. This strategy ensures high enantiomeric purity in the final product.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor - 1-Cbz-3-pyrrolidinone

The synthesis commences with the protection of the nitrogen atom of pyrrolidine-3-carboxylic acid, followed by conversion to the corresponding ketone.

N-Protection of Pyrrolidine-3-carboxylic Acid

The initial step involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with a carboxybenzyl (Cbz) group. This is a standard procedure in peptide synthesis and serves to prevent unwanted side reactions of the nitrogen atom in subsequent steps.

Experimental Protocol:

-

To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at room temperature.[1]

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent like ethyl acetate.[1]

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-N-Cbz-pyrrolidine-3-carboxylic acid.[1]

Conversion to 1-Cbz-3-pyrrolidinone

The carboxylic acid is then converted to the ketone, 1-Cbz-3-pyrrolidinone. This can be achieved through various methods, including activation of the carboxylic acid followed by reaction with an appropriate organometallic reagent or through other established ketone synthesis protocols. For the purpose of this guide, we will assume the availability of the starting ketone, 1-Cbz-3-pyrrolidinone, which is also commercially available.[2]

Part 2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Reaction

The cornerstone of this synthetic strategy is the establishment of the chiral center at the C3 position. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5]

The Mechanism and Stereoselectivity of the CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol.[3][6] The reaction proceeds through a highly organized six-membered transition state. The borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the nitrogen atom of the CBS catalyst, which in turn coordinates to the ketone.[4][5] This coordination occurs preferentially from the sterically less hindered face of the ketone, leading to a highly enantioselective hydride transfer.[5] The use of an (S)-CBS catalyst will stereoselectively produce the (S)-alcohol.

Caption: Simplified workflow of the CBS reduction step.

Experimental Protocol for the CBS Reduction of 1-Cbz-3-pyrrolidinone

This protocol is adapted from established procedures for the CBS reduction of N-protected 3-pyrrolidinones.[7]

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-Cbz-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise.

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS, 0.6 eq) dropwise, maintaining the temperature at -78 °C.[7]

-

Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-1-Cbz-3-hydroxypyrrolidine.

| Parameter | Condition |

| Substrate | 1-Cbz-3-pyrrolidinone |

| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide complex (BMS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Expected Product | (S)-1-Cbz-3-hydroxypyrrolidine |

| Expected Enantiomeric Excess | >95% ee |

Part 3: Cyanation with Stereochemical Inversion via the Mitsunobu Reaction

The final step in the synthesis is the conversion of the hydroxyl group to a cyano group with inversion of stereochemistry. The Mitsunobu reaction is an ideal choice for this transformation, as it is a reliable method for nucleophilic substitution of alcohols that proceeds via an SN2 mechanism, resulting in complete inversion of the stereocenter.[8][9]

The Mechanism of the Mitsunobu Reaction

In the Mitsunobu reaction, the alcohol is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] This in situ activation converts the hydroxyl group into a good leaving group. The nucleophile, in this case, the cyanide ion (from a source like acetone cyanohydrin), then displaces the activated hydroxyl group in an SN2 fashion, leading to the desired product with inverted stereochemistry.[8]

Caption: Key transformation in the Mitsunobu cyanation step.

Experimental Protocol for the Mitsunobu Cyanation

This protocol is based on general procedures for the Mitsunobu cyanation of secondary alcohols.[10]

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add acetone cyanohydrin (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution.[10]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel to isolate the final product, this compound.

| Parameter | Reagent/Condition |

| Substrate | (S)-1-Cbz-3-hydroxypyrrolidine |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) |

| Cyanide Source | Acetone cyanohydrin |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Expected Product | This compound |

| Stereochemistry | Inversion of configuration |

Conclusion

The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound, a valuable chiral building block in pharmaceutical research. By leveraging the power of the Corey-Bakshi-Shibata reduction for establishing the chiral center and the stereospecificity of the Mitsunobu reaction for the introduction of the cyano group, this pathway ensures the production of the desired enantiomer with high purity. The provided protocols offer a solid foundation for researchers and drug development professionals to access this important synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-N-Cbz-3-pyrrolidinone | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

(R)-1-Cbz-3-Cyanopyrrolidine: A Strategic Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Executive Summary: (R)-1-Cbz-3-cyanopyrrolidine is a synthetically versatile, enantiopure building block of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs.[1] The presence of a stereodefined cyano group at the C3 position offers a gateway to a variety of functional groups, most notably primary amines, which are crucial for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, key applications in pharmaceutical development, and essential safety considerations.

The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most ubiquitous structural motifs in pharmaceutical science.[2][3] Its prevalence stems from several advantageous characteristics that align with the goals of modern drug design:

-

Increased Three-Dimensionality: Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space. This "escape from flatland" is statistically correlated with a higher probability of clinical success, as it allows for more specific and complex interactions with biological targets.[1][3]

-

Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidines enable the precise spatial orientation of functional groups, which is critical for achieving selective binding to enantioselective protein targets like enzymes and receptors.[3]

-

Physicochemical Modulation: The pyrrolidine nitrogen can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, contributing favorably to aqueous solubility and target engagement.

This compound embodies these advantages, providing a pre-functionalized, stereochemically defined scaffold for incorporation into novel therapeutic agents. The carboxybenzyl (Cbz) protecting group offers robust stability during many synthetic transformations while allowing for straightforward deprotection, and the cyano group serves as a versatile synthetic handle.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [4][5][6] |

| Molecular Weight | 230.26 g/mol | [4][5][6] |

| CAS Number | 329012-80-8 | [4] |

| Appearance | Typically a solid | [5] |

| Synonyms | (R)-1-N-Cbz-3-cyanopyrrolidine, (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate | [4] |

| InChI Key | WNULFIVJZGZMEY-UHFFFAOYSA-N (for racemic) | [5] |

Chemical Structure:

Recommended Synthetic Pathway and Experimental Protocol

Causality Behind the Synthetic Strategy: The most reliable and stereoretentive method for synthesizing this compound begins with an enantiopure precursor, (R)-(-)-1-Cbz-3-pyrrolidinol.[7][8] This approach ensures the final product's stereochemical integrity. The synthesis proceeds via a two-step sequence: activation of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide anion. This is a classic, high-yielding transformation in organic synthesis.

Caption: Synthetic workflow from a chiral alcohol to the target nitrile.

Protocol 3.1: Synthesis of this compound

Trustworthiness: This protocol incorporates standard validation checkpoints, such as Thin Layer Chromatography (TLC), to monitor reaction progress and ensure completion, a critical step for procedural reliability.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Tosylation of the Alcohol

-

Dissolve (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Cyanide

-

CRITICAL SAFETY NOTE: Sodium cyanide is extremely toxic. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.

-

Dissolve the crude tosylate from Step 1 in anhydrous DMSO.

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor for the disappearance of the tosylate by TLC.

-

Cool the reaction to room temperature and carefully pour it into a beaker containing ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash five times with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Core Application: A Precursor to Chiral Diamines

Rationale: While the cyano group is a useful feature, its primary value in medicinal chemistry is as a stable precursor to the corresponding primary amine. The resulting product, (R)-1-Cbz-3-(aminomethyl)pyrrolidine, is a highly valuable bifunctional building block. The primary amine can readily participate in amide bond couplings, reductive aminations, and other C-N bond-forming reactions, while the pyrrolidine nitrogen remains protected.

Caption: Reduction of the nitrile to a key primary amine building block.

Protocol 4.1: Catalytic Hydrogenation of the Nitrile

Expertise: Catalytic hydrogenation is often preferred over metal hydride reagents (e.g., LiAlH₄) for this transformation. It offers milder reaction conditions, avoids the hazards of pyrophoric reagents, and simplifies the workup procedure, making it a more scalable and "green" alternative. The use of ammonia in the solvent system is crucial to prevent the formation of secondary amine side products.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water) or Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH)

-

7N Ammonia solution in Methanol

-

Parr hydrogenation apparatus or similar pressure vessel

-

Celite®

Procedure:

-

Carefully wash the Raney Nickel catalyst (0.1 eq by weight) several times with water and then with methanol to remove residual water.

-

In a pressure-resistant vessel, dissolve this compound (1.0 eq) in a 10:1 mixture of methanol and 7N methanolic ammonia.

-

Carefully add the washed Raney Nickel catalyst to the solution under an inert atmosphere.

-

Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of an aliquot.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with methanol during and after filtration.

-

Rinse the filter cake thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-1-Cbz-3-(aminomethyl)pyrrolidine, which can be purified by chromatography or crystallization if necessary.

Safety and Handling

Professionals handling this compound or its precursors should adhere to strict laboratory safety protocols.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Reagent Hazards: The synthesis involves highly toxic reagents, particularly sodium cyanide. Inhalation, ingestion, or skin contact can be fatal. Strict adherence to safety protocols for handling cyanides is mandatory.[10]

-

Catalyst Hazards: Raney Nickel is flammable and can ignite spontaneously in air when dry. Always handle it as a slurry and keep it wet.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special deactivation and disposal procedures.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-1-N-Cbz-3-cyanopyrrolidine | 329012-80-8 [chemicalbook.com]

- 5. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 100858-33-1 | (R)-(-)-1-Cbz-3-pyrrolidinol - Synblock [synblock.com]

- 8. chemimpex.com [chemimpex.com]

- 9. carlroth.com [carlroth.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Safe Handling of (R)-1-Cbz-3-cyanopyrrolidine for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-1-Cbz-3-cyanopyrrolidine, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information from available data on structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.

Introduction: Understanding the Compound

This compound is a versatile synthetic intermediate valued for its chiral pyrrolidine core, which is a common motif in many biologically active molecules. Its structure combines a carbamate-protected amine with a nitrile functional group, necessitating a thorough understanding of its potential reactivity and toxicological profile. While specific safety data for this exact stereoisomer is not extensively published, a conservative approach to handling, based on the known hazards of analogous compounds, is paramount. This guide is built upon the principle of as low as reasonably practicable (ALARP) exposure.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the compound's physical characteristics. This data, compiled from various suppliers of "1-N-Cbz-3-cyanopyrrolidine," informs storage conditions and emergency response procedures.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | CymitQuimica[1], Guidechem[2] |

| Molecular Weight | 230.26 g/mol | CymitQuimica[1], Guidechem[2] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | Typically ≥97% | CymitQuimica[1] |

| Solubility | No data available; likely soluble in organic solvents. | General chemical knowledge |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] | Fisher Scientific[3] |

Hazard Identification and Toxicological Profile

Direct toxicological data for this compound is limited. Therefore, a hazard assessment must be inferred from related chemical structures, such as other Cbz-protected pyrrolidines and organic nitriles.

-

Inferred Hazards from (R)-(-)-1-Cbz-3-pyrrolidinol: A structurally similar compound, (R)-(-)-1-Cbz-3-pyrrolidinol, is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. It is prudent to assume that this compound may present similar hazards.

-

Hazards Associated with the Nitrile Group: Organic nitriles can be toxic. They can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While the reactivity of the nitrile in this specific molecule is not fully characterized, potential for hazardous reactions or metabolic release of cyanide should be considered, especially under harsh acidic or basic conditions or upon combustion.

-

Combustion Hazards: Like most organic compounds, it is combustible. Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

The following GHS-style hazard summary is a conservative estimate based on available data for analogous compounds:

| Hazard Class | Category | Precautionary Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 3 (Assumed) | H301: Toxic if swallowed | Sigma-Aldrich |

| Skin Irritation | Category 2 (Assumed) | H315: Causes skin irritation | Sigma-Aldrich |

| Eye Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation | Sigma-Aldrich |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | H335: May cause respiratory irritation | Sigma-Aldrich |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

Caption: PPE workflow for handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]

-

Skin Protection: A standard laboratory coat should be worn at all times. Ensure it is buttoned and sleeves are rolled down. Wear closed-toe shoes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[6] Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected.

-

Respiratory Protection: Work should be performed in a fume hood to avoid inhaling dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling and Storage Procedures

Handling

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Do not breathe dust or vapors.[3]

-

Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[5]

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[3]

Caption: Logical relationship for proper chemical storage.

Spill, Leak, and Disposal Procedures

Spill Response

Prompt and safe cleanup of spills is crucial to prevent exposure and environmental contamination.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal

-

All waste containing this compound must be disposed of as hazardous chemical waste.

-

Containers should be clearly labeled.

-

Follow all institutional and governmental regulations for chemical waste disposal.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (or this guide) available when seeking medical attention.

Conclusion

This compound is a valuable reagent that demands careful and informed handling. By adhering to the principles outlined in this guide—grounded in the established safety profiles of analogous compounds—researchers can significantly mitigate risks. The core tenets of this protocol are to minimize all routes of exposure through a combination of engineering controls, diligent personal protective equipment usage, and established safe handling practices. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available from your supplier before commencing work.

References

A Technical Guide to the Solubility Profiling of (R)-1-Cbz-3-cyanopyrrolidine in Organic Solvents

Abstract

Introduction: The Imperative of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (R)-1-Cbz-3-cyanopyrrolidine is a cornerstone of modern drug development.[3] It is a physical property that dictates crucial downstream applications, including:

-

Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants directly impact reaction rates, side-product formation, and the overall efficiency of a synthetic route.

-

Crystallization and Purification: A thorough understanding of solubility is essential for developing robust crystallization processes to isolate and purify the target compound with high yield and desired polymorphic form.

-

Formulation Development: For an API to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption. Solubility data is therefore critical for selecting appropriate excipients and formulation strategies.

-

Bioavailability: The therapeutic efficacy of a drug is often linked to its bioavailability, which is heavily influenced by its solubility and dissolution rate.[4][5]

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds due to its three-dimensional structure and its ability to interact with biological targets.[6] The specific stereochemistry of this compound makes it a valuable chiral intermediate in the synthesis of novel therapeutics.[1][2] Consequently, a detailed understanding of its solubility is not merely an academic exercise but a practical necessity for accelerating drug discovery and development timelines.

Physicochemical Properties and Predicted Solubility of this compound

The molecular structure of this compound, with its Cbz (carboxybenzyl) protecting group, pyrrolidine ring, and cyano group, dictates its interactions with various solvents. The Cbz group introduces a significant aromatic and ester functionality, while the cyano group adds polarity. The tertiary amine within the pyrrolidine ring also contributes to its overall physicochemical profile.

Based on its structure, we can anticipate certain solubility trends:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The presence of the polar cyano group and the ester carbonyl in the Cbz group suggests that this compound is likely to exhibit good solubility in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms can act as acceptors, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar aromatic ring of the Cbz group might confer some solubility in nonpolar solvents, but the polar cyano and ester groups will likely limit this.

It is important to note that these are qualitative predictions. For precise and actionable data, experimental determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7][8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol provides a robust framework for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

References

- 1. CAS 132945-76-7: (R)-1-Boc-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

physical appearance of (R)-1-Cbz-3-cyanopyrrolidine

An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and bifunctional nature, featuring a protected amine and a versatile nitrile group, make it a valuable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, predicted spectroscopic profile, a validated synthetic pathway, and robust analytical methodologies for quality control. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for laboratory applications.

Introduction: The Role of a Chiral Synthon

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. This compound (Figure 1) emerges as a critical synthon in this context. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The (R)-configuration at the C3 position provides a fixed stereocenter, while the nitrile group serves as a versatile chemical handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space. The benzyloxycarbonyl (Cbz) protecting group ensures the stability of the pyrrolidine nitrogen, allowing for selective reactions at the nitrile position before its strategic removal under well-established conditions.

Figure 1. Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound are foundational to its handling, storage, and application in synthetic chemistry. The data for this compound, compiled from various sources, are summarized in Table 1.

Appearance: The compound is typically described as a solid at room temperature[1]. Depending on the degree of purity and the method of isolation, its appearance can range from an off-white to a pale yellow solid. Some sources may describe it as a pale yellow to yellow-brown liquid, which could indicate the presence of impurities or residual solvent[2]. For analytical and synthetic purposes, the solid form is preferred.

Solubility: While extensive quantitative solubility data is not widely published, its structural analogue, (R)-1-Boc-3-cyanopyrrolidine, is noted to be soluble in organic solvents[3]. Based on its structure, which includes both polar (nitrile, carbamate) and nonpolar (benzyl group) moieties, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[4]. It is expected to have limited solubility in water and nonpolar solvents like hexanes.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| CAS Number | 188846-99-3 (racemate), 329012-80-8 (R-isomer) | [1][2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | Data not available. Recommended: Experimental determination. | |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in DCM, EtOAc, Acetone, DMSO, Methanol | [3][4] |

| Optical Rotation [α]D | Data not available. Expected to be levorotatory. | [5] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure verification and purity assessment. As experimental spectra are not consistently published, this section provides a predicted analysis based on the known chemical structure and established principles of NMR and IR spectroscopy[6][7][8].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the presence of rotamers arising from restricted rotation around the carbamate C-N bond. This can lead to the broadening or splitting of signals associated with the pyrrolidine ring and the Cbz group.

-

δ 7.40 - 7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring on the Cbz group.

-

δ 5.15 ppm (s, 2H): A singlet corresponding to the two benzylic protons (-O-CH₂ -Ph). This signal may appear as two doublets if the protons are diastereotopic.

-

δ 3.80 - 3.40 ppm (m, 4H): A series of complex multiplets corresponding to the four protons on the pyrrolidine ring at positions C2 and C5 (-N-CH₂ - and -N-CH₂ -CH(CN)).

-

δ 3.30 - 3.10 ppm (m, 1H): A multiplet for the proton at the chiral center, C3 (-CH -CN).

-

δ 2.40 - 2.20 ppm (m, 2H): A multiplet corresponding to the two protons on the pyrrolidine ring at position C4 (-CH-CH₂ -CH₂).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will also reflect the presence of rotamers.

-

δ 154.5 ppm: Carbamate carbonyl carbon (C =O).

-

δ 136.0 ppm: Quaternary aromatic carbon of the phenyl ring attached to the benzylic group.

-

δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the phenyl ring.

-

δ 121.0 ppm: Nitrile carbon (-C ≡N).

-

δ 67.5 ppm: Benzylic carbon (-O-CH₂ -Ph).

-

δ 45-55 ppm: Pyrrolidine ring carbons at C2 and C5. These are often split due to rotamers.

-

δ 30-35 ppm: Pyrrolidine ring carbon at C4.

-

δ 25-30 ppm: Pyrrolidine ring carbon at C3 (the chiral center).

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear confirmation of the key functional groups.

-

3050-3030 cm⁻¹: Aromatic C-H stretching.

-

2980-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl groups.

-

~2250 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch[7]. The intensity of this peak is crucial for monitoring the conversion from a hydroxyl precursor.

-

~1700 cm⁻¹: A strong, sharp absorption corresponding to the carbamate carbonyl (C=O) stretch[7].

-

~1420 cm⁻¹: Absorption from the C-N stretching of the carbamate.

-

~1230 cm⁻¹: C-O stretching of the carbamate.

-

750-700 cm⁻¹: Bending vibrations characteristic of a monosubstituted benzene ring.

Synthesis and Purification

A reliable and scalable synthesis is essential for the practical application of this compound. A chemically robust and logical approach involves a two-step conversion from the commercially available (R)-1-Cbz-3-hydroxypyrrolidine. This method avoids harsh conditions that could risk racemization.

Synthetic Workflow

The synthesis proceeds via activation of the hydroxyl group to form a good leaving group (e.g., a mesylate or tosylate), followed by an Sₙ2 nucleophilic substitution with a cyanide salt.

Diagram 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Rationale: This protocol uses methanesulfonyl chloride for activation as mesylates are highly reactive leaving groups. Triethylamine acts as a base to neutralize the HCl byproduct. The subsequent Sₙ2 reaction is performed in DMSO, a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which promotes a fast and efficient reaction while minimizing side reactions.

Materials:

-

(R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Sodium cyanide (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation:

-

Dissolve (R)-1-Cbz-3-hydroxypyrrolidine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

-

-

Cyanation:

-

Dissolve the crude mesylate from the previous step in anhydrous DMSO.

-

Add sodium cyanide in one portion. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC for the formation of the product.

-

After completion, cool the reaction to room temperature and dilute with a large volume of water.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40% EtOAc) is generally effective.

-

Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford the final compound as an off-white to pale yellow solid.

Quality Control & Analytical Methods

Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.

HPLC Analysis Workflow

Diagram 2: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol for Purity Analysis

Rationale: This reverse-phase HPLC method utilizes a C18 column, which separates compounds based on their hydrophobicity. The Cbz-protected pyrrolidine is sufficiently nonpolar to be retained. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution. Trifluoroacetic acid (TFA) is added to improve peak shape by suppressing the ionization of any free silanol groups on the silica support and ensuring that any acidic or basic impurities are protonated. UV detection at 254 nm is ideal due to the strong absorbance of the phenyl ring in the Cbz group[9][10].

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-20 min: 30% B to 90% B20-25 min: Hold at 90% B25-26 min: 90% B to 30% B26-30 min: Hold at 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL solution in Acetonitrile |

| Run Time | 30 minutes |

Data Interpretation: A successful analysis will show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For enantiomeric purity analysis, a chiral HPLC method (e.g., using a Chiralpak column) would be required.

Handling, Storage, and Safety

Handling:

-

As with all nitrile-containing compounds, this compound should be handled in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Safety:

-

While a specific safety data sheet (SDS) for this exact compound may be limited, compounds with similar structures are known to be harmful if swallowed or inhaled.

-

In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

References

- 1. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 132945-76-7: (R)-1-Boc-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. acdlabs.com [acdlabs.com]

- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (R)-1-Cbz-3-cyanopyrrolidine in Asymmetric Synthesis

<

Introduction: A Cornerstone Chiral Building Block for Modern Drug Discovery

(R)-1-Cbz-3-cyanopyrrolidine has solidified its position as a pivotal chiral building block in the realm of asymmetric synthesis, particularly within pharmaceutical development.[] The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[2][3][4] The specific configuration of this compound offers a rigid chiral framework, where the carbobenzyloxy (Cbz) protecting group provides stability across a range of reaction conditions while allowing for straightforward deprotection. Concurrently, the cyano group at the C3 position serves as a versatile synthetic handle, readily transformable into other critical functional groups such as amines and carboxylic acids. This unique combination of features makes it an invaluable starting material for creating complex, enantiomerically pure molecules.[5]

This technical guide offers an in-depth exploration of the strategic applications of this compound. We will dissect its role in the synthesis of key pharmaceutical intermediates, provide detailed, field-tested protocols for its primary transformations, and explain the mechanistic rationale behind these synthetic strategies.

Core Synthetic Applications: From Versatile Intermediate to Complex APIs

The primary value of this compound lies in its efficient conversion to a variety of chiral 3-substituted pyrrolidine derivatives. These structural motifs are integral to numerous therapeutic agents, including enzyme inhibitors and receptor modulators.

Synthesis of Chiral 3-Aminopyrrolidine Derivatives

A frequent and highly impactful application is the reduction of the cyano group to a primary amine, yielding (R)-1-Cbz-3-aminomethylpyrrolidine and its analogues. This transformation is a gateway to a vast chemical space, as the resulting amine can be further elaborated through alkylation, acylation, or reductive amination.

Synthetic Workflow: Reduction of the Cyano Group

Caption: General workflow for the synthesis of 3-aminomethylpyrrolidine derivatives.